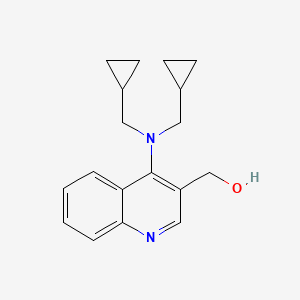

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol

CAS No.: 920494-47-9

Cat. No.: VC15901521

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920494-47-9 |

|---|---|

| Molecular Formula | C18H22N2O |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | [4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol |

| Standard InChI | InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2 |

| Standard InChI Key | HRYYLQVIRUDYOY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is [4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol, with the molecular formula C₁₈H₂₂N₂O and a molecular weight of 282.4 g/mol . Key structural attributes include:

-

Quinoline backbone: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

-

Bis(cyclopropylmethyl)amino group: Two cyclopropanemethyl substituents attached to the amine at position 4.

-

Hydroxymethyl group: A primary alcohol moiety at position 3.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂N₂O | |

| Molecular Weight | 282.4 g/mol | |

| SMILES | C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO | |

| InChIKey | HRYYLQVIRUDYOY-UHFFFAOYSA-N | |

| CAS Registry Number | 920494-47-9 |

Stereochemical Considerations

Synthesis and Derivative Preparation

Synthetic Routes

While no direct synthesis of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is documented in the provided sources, analogous methods for functionalizing quinoline cores can be extrapolated:

Key Steps in Quinoline Functionalization

-

Amination at Position 4:

-

Hydroxymethylation at Position 3:

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Amination | Bis(cyclopropylmethyl)amine, Pd catalyst, DMF, 100°C | 4-(Bis(cyclopropylmethyl)amino)quinoline |

| 2 | Formylation | POCl₃, DMF, 0°C → rt | 3-Formyl-4-(bis(cyclopropylmethyl)amino)quinoline |

| 3 | Reduction | NaBH₄, MeOH, 0°C → rt | Target Compound |

Purification and Characterization

-

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water .

-

Characterization:

Physicochemical and Computational Data

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water (<1 mg/mL) .

-

Stability: Susceptible to oxidation at the hydroxymethyl group; recommended storage under inert atmosphere at −20°C .

Computational Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume